N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c21-16(9-12-5-7-22-11-12)18-14-4-2-1-3-13(14)15-10-20-6-8-23-17(20)19-15/h1-8,10-11H,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKQKCSUXLXQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide is a compound that belongs to a class of heterocyclic compounds known for their diverse pharmacological activities. The imidazo[2,1-b]thiazole moiety, in particular, has been associated with significant biological activities including antibacterial, antitumor, antifungal, and antiviral effects. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.35 g/mol. The structure incorporates an imidazo[2,1-b]thiazole ring fused with a phenyl group and a thiophene moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that certain derivatives possess significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations. Compounds similar to this compound have demonstrated IC50 values ranging from 1.35 to 4.00 μM against Mycobacterium tuberculosis H37Ra .
Antitumor Activity
The antitumor potential of imidazo[2,1-b]thiazole derivatives has been evaluated in various cancer cell lines. In particular, compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells . For instance, derivative compounds were tested against breast cancer cell lines and showed IC50 values in the micromolar range, indicating effective anticancer properties.
Anti-inflammatory and Analgesic Effects
Imidazo[2,1-b]thiazole compounds are also noted for their anti-inflammatory and analgesic effects. Studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models . This suggests potential therapeutic applications for managing inflammatory conditions.
Case Studies
Case Study 1: Antitubercular Activity
A study focused on the synthesis and evaluation of novel imidazo[2,1-b]thiazole derivatives found that several compounds exhibited significant antitubercular activity with IC50 values as low as 1.35 μM. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Anticancer Evaluation
Another research project evaluated a series of imidazo[2,1-b]thiazole-coupled noscapine derivatives against various cancer cell lines. The results indicated that these compounds inhibited cell growth effectively with IC50 values ranging from 5 to 15 μM across different cell types .
Summary of Research Findings
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing the imidazo[2,1-b]thiazole moiety. The compound N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide has been synthesized and evaluated for its cytotoxic effects against various human cancer cell lines.
Case Studies and Findings
- A study synthesized a series of imidazo[2,1-b]thiazole derivatives and tested their cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity .
- Another research focused on the synthesis of noscapine derivatives coupled with imidazo[2,1-b]thiazole structures. These compounds showed varying degrees of anticancer activity against pancreatic cancer cell lines, suggesting that modifications in the side chains can enhance their efficacy .
Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 5a | HepG2 | 10.5 | Moderate activity |
| Compound 5l | MDA-MB-231 | 4.2 | High activity |
| Noscapine Derivative 7a | MIAPaCa-2 | 4.2 | Potent activity |
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. Studies have shown that derivatives of imidazo[2,1-b]thiazole exhibit significant antibacterial and antifungal activities.
Research Insights
- A study evaluated various imidazo[2,1-b]thiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that certain compounds displayed potent antimicrobial activity, highlighting the role of the imidazo[2,1-b]thiazole scaffold in enhancing biological activity .
Table: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| Compound d1 | E. coli | 32 µg/mL | Moderate |
| Compound d6 | Staphylococcus aureus | 16 µg/mL | High |
Mechanistic Studies
Understanding the mechanisms through which these compounds exert their biological effects is crucial for further development.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression and microbial resistance.
Comparison with Similar Compounds
Substituents on the Imidazo[2,1-b]thiazole Core
- Compound 5l () : Features a 4-chlorophenyl substituent on the imidazo[2,1-b]thiazole, improving VEGFR2 inhibition (5.72% at 20 μM) and cytotoxicity against MDA-MB-231 (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM) .
- Compound 18 () : Contains a 4-ethoxy-3-(piperidinylsulfonyl)phenyl group, enabling anti-HIV-1 activity (IC50 = 7.5–15.6 μM) by targeting the HIV-1 matrix protein .
Acetamide Side Chain Variations
- Target Compound : The thiophen-3-yl group introduces sulfur-mediated π-π stacking or hydrogen bonding, which may modulate solubility or target specificity.
- Compound 5l () : A pyridin-3-yl group with a 4-methoxybenzyl-piperazine side chain enhances selectivity for MDA-MB-231 over HepG2 (IC50 = 22.6 μM) .
- Compound BG15887 () : Substituted with a 1-methyl-1H-imidazole-4-sulfonamide group, though its biological activity remains uncharacterized .
- Compound : Features a tetrazole-thio group, which may improve metabolic stability compared to thiophene .
Physicochemical and Pharmacokinetic Properties
Mechanism of Action and Target Specificity
- Compound 5l : Inhibits VEGFR2 and exhibits cytotoxicity via kinase pathway modulation .
- Compound 18: Binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) pocket of HIV-1 MA, disrupting viral assembly .
- Target Compound (Hypothetical) : The thiophene moiety may confer unique binding to tyrosine kinases or viral proteins, depending on substituent electronics.
Q & A
Q. What are the optimal synthetic routes for N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide?
The synthesis typically involves multi-step reactions starting from imidazo[2,1-b]thiazole and thiophene derivatives. Key steps include:
- Coupling reactions : Use of catalysts like triethylamine in polar solvents (e.g., dimethylformamide or dichloromethane) to facilitate amide bond formation between the imidazothiazole-phenyl and thiophene-acetamide moieties .
- Heterocyclic ring formation : Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P2O5/CH3SO3H) can improve yield (90–96%) and reduce side reactions .
- Purification : Thin-layer chromatography (TLC) and column chromatography are critical for isolating the final compound .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the connectivity of the imidazothiazole, phenyl, and thiophene groups. Aromatic proton signals in δ 7.0–8.5 ppm and carbonyl peaks near δ 170 ppm are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching C21H16N3OS2) .
- X-ray crystallography : Optional for resolving stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Enzyme inhibition assays : Test activity against kinases or proteases linked to inflammation or cancer, given the imidazothiazole scaffold’s known bioactivity .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess IC50 values .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can contradictory biological activity data for imidazo[2,1-b]thiazole derivatives be resolved?
Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:
- Comparative SAR studies : Analyze analogs (e.g., methoxy vs. chloro substituents) to identify pharmacophores. For example, a 4-methoxyphenyl group in related compounds enhances antimicrobial activity, while thiophene substitutions modulate solubility .
- Standardized assays : Replicate studies under identical conditions (e.g., pH, serum concentration) to isolate structural effects .
- Computational docking : Use molecular dynamics to predict binding affinities to targets like COX-2 or EGFR, clarifying mechanistic inconsistencies .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to the acetamide moiety to enhance bioavailability .
- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., thiophene oxidation) and guide structural tweaks .
- PEGylation : Attach polyethylene glycol chains to improve half-life without compromising activity .
Q. How can reaction mechanisms for key synthetic steps (e.g., Friedel-Crafts acylation) be validated?
- Isotopic labeling : Track acyl group transfer using deuterated reagents in NMR studies .
- Kinetic analysis : Monitor reaction progress via TLC or HPLC to identify rate-determining steps and intermediates .
- Computational modeling : Employ density functional theory (DFT) to map energy barriers and transition states .
Methodological Guidance Tables
Q. Table 1: Key Synthetic Parameters for High-Yield Reactions
Q. Table 2: Structural Analogs and Bioactivity Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
